molecular formula C22H22FN3OS B2356971 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897473-06-2

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No. B2356971
CAS RN: 897473-06-2
M. Wt: 395.5
InChI Key: FDBGOSPFTJQUQR-UHFFFAOYSA-N
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Description

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a chemical compound with the molecular formula C15H16FN3OS . It is also known by other names such as 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole, F2609-0818, and CHEMBL1318070 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a cyclopropane ring . The benzothiazole ring is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The cyclopropane ring is a three-membered ring with three carbon atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.4 g/mol . Other computed properties include a XLogP3-AA of 2.7, a topological polar surface area of 64.7 Ų, and a complexity of 412 . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Antiproliferative Activity

The compound was prepared and evaluated for antiproliferative activity. Structural characterization was done using various spectroscopic methods, and the molecular structure was confirmed by X-ray diffraction studies. The stability of the molecule was attributed to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Anti-mycobacterial Chemotype

This compound has been identified as a new anti-mycobacterial chemotype. The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones was explored for potential anti-tubercular activity. Several derivatives were prepared and showed promising anti-mycobacterial potential, with low cytotoxicity and a good therapeutic index (Pancholia et al., 2016).

Anticancer Agent Evaluation

Prepared as part of a study on anticancer agents, this compound was allowed to react with various nucleophiles. Some of the synthesized derivatives showed potential as anticancer agents (Gouhar & Raafat, 2015).

Anticonvulsant Activities

A series of derivatives of this compound were synthesized and evaluated for their anticonvulsant activities. The study found one derivative to be particularly potent, with a high protective index compared to the reference drug phenytoin (Malik & Khan, 2014).

Antimicrobial Activity

A series of derivatives of this compound were synthesized and screened for in vitro anti-bacterial activity. Most compounds showed moderate to good antimicrobial activity (Mhaske et al., 2014).

Future Directions

The compound and its derivatives could be further investigated for their potential biological activities. Given the broad spectrum of activities exhibited by benzothiazole derivatives , this compound could be a promising candidate for drug development. Further studies could focus on understanding its mechanism of action, optimizing its synthesis, and assessing its safety profile.

properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-18-7-8-19-20(14-18)28-22(24-19)26-11-9-25(10-12-26)21(27)17-6-5-15-3-1-2-4-16(15)13-17/h5-8,13-14H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGOSPFTJQUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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